Computed Lipophilicity (XLogP3) vs. Unsubstituted Nicotinamide: A 3.9-Unit Shift Indicating Enhanced Membrane Permeability Potential
The target compound exhibits a computed XLogP3 value of 3.9, compared to -0.37 for unsubstituted nicotinamide [3][1]. This represents a net increase of approximately 4.3 log units in lipophilicity, attributable predominantly to the 3,4,4-trifluoro-3-butenylsulfanyl substituent. Within the context of Syk inhibitor patents, optimal lipophilicity is critical for achieving cellular potency while avoiding excessive logP-driven off-target binding [2]. The XLogP3 of 3.9 places this compound within a favorable range for passive membrane permeation, distinguishing it from both the parent scaffold and more polar analogs in the series.
| Evidence Dimension | Computed logP (XLogP3) |
|---|---|
| Target Compound Data | 3.9 |
| Comparator Or Baseline | Nicotinamide (XLogP3: -0.37) |
| Quantified Difference | Δ 4.27 log units (increase) |
| Conditions | Computed by XLogP3 algorithm (PubChem release 2019.06.18); aqueous/organic partitioning simulation |
Why This Matters
A 4.3-unit logP increase relative to the parent scaffold fundamentally alters membrane partitioning behavior, meaning that biological assay results obtained with unsubstituted nicotinamide cannot be extrapolated to this compound.
- [1] PubChem. Nicotinamide (CID 936). Computed Properties: XLogP3 = -0.37. View Source
- [2] Fujiwara, H. et al. (FUJIFILM Corporation). Nicotinamide derivative or salt thereof. United States Patent US8895585B2, November 25, 2014. View Source
- [3] PubChem. Compound Summary for CID 1488942: N-(3,4-dimethoxyphenethyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide. Computed XLogP3 = 3.9. View Source
